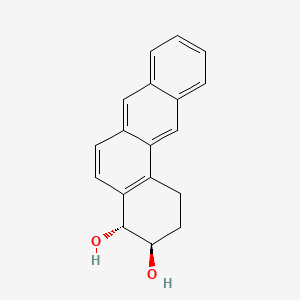
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- is a polycyclic aromatic hydrocarbon derivative. This compound is known for its significant biological activity, particularly its tumorigenic properties. It is a metabolite of benz(a)anthracene, which is a well-known environmental pollutant and carcinogen produced during the incomplete combustion of organic matter .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- typically involves the dihydroxylation of benz(a)anthracene. This can be achieved through various methods, including the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired diol .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. the synthesis can be scaled up using similar methods as in laboratory settings, with adjustments for larger reaction vessels and more efficient purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides, which are highly reactive intermediates.
Reduction: Reduction reactions can convert the diol back to the parent hydrocarbon, benz(a)anthracene.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of epoxides and further oxidation products.
Reduction: Regeneration of benz(a)anthracene.
Substitution: Various substituted benz(a)anthracene derivatives .
Aplicaciones Científicas De Investigación
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- has several applications in scientific research:
Mecanismo De Acción
The compound exerts its effects through the formation of reactive intermediates, such as epoxides, which can covalently bind to DNA and other cellular macromolecules. This binding can lead to mutations and initiate carcinogenic processes. The molecular targets include DNA bases, leading to the formation of DNA adducts, which can cause errors during DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent hydrocarbon, less reactive but still a known carcinogen.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Dibenz(a,h)anthracene: Structurally similar with potent carcinogenic activity.
Uniqueness
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- is unique due to its specific dihydrodiol structure, which makes it a more potent carcinogenic metabolite compared to its parent compound and other similar hydrocarbons. Its ability to form highly reactive epoxides contributes to its exceptional biological activity .
Propiedades
Número CAS |
80433-83-6 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
(3R,4R)-1,2,3,4-tetrahydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H16O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-6,9-10,17-20H,7-8H2/t17-,18-/m1/s1 |
Clave InChI |
TWMOMMCFHGETNT-QZTJIDSGSA-N |
SMILES isomérico |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@H]([C@@H]1O)O |
SMILES canónico |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


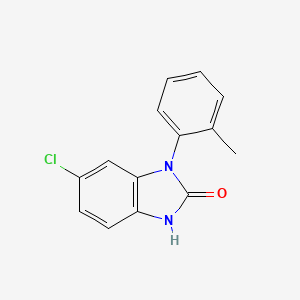
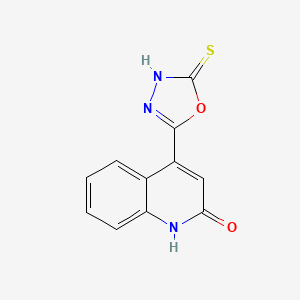
![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)
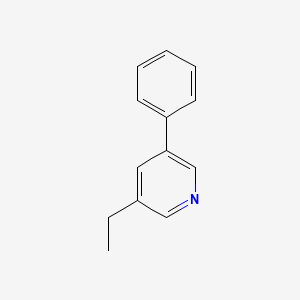
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)

![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)
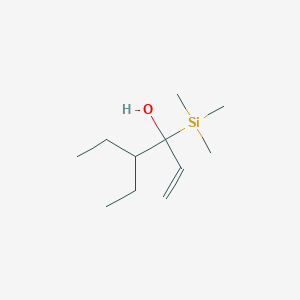
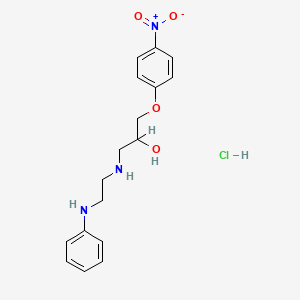
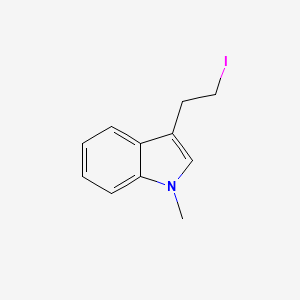
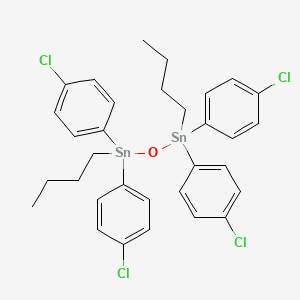
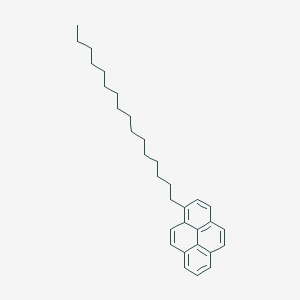
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)
